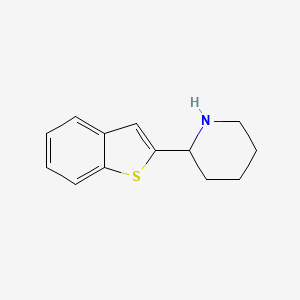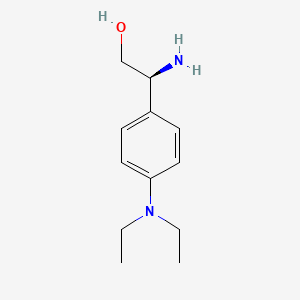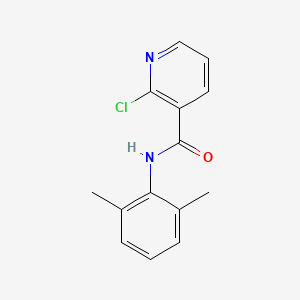
2-chloro-N-(2,6-dimethylphenyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2,6-dimethylphenyl)pyridine-3-carboxamide is a chemical compound characterized by its molecular structure, which includes a pyridine ring substituted with a chloro group at the 2-position and a carboxamide group at the 3-position. The phenyl ring attached to the nitrogen atom of the carboxamide group is substituted with two methyl groups at the 2 and 6 positions. This compound is of interest in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2,6-dimethylphenyl)pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Chichibabin pyridine synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Substitution Reactions: Chlorination of the pyridine ring at the 2-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Amide Formation: The carboxamide group can be introduced by reacting the chlorinated pyridine with 2,6-dimethylaniline under suitable conditions, such as the use of coupling reagents like carbodiimides (e.g., DCC) or activating agents like EDC.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: 2-Chloro-N-(2,6-dimethylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding amine.
Substitution Reactions: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution Reactions: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Chloro-N-(2,6-dimethylphenyl)pyridine-3-carboxylic acid.
Reduction: 2-Chloro-N-(2,6-dimethylphenyl)pyridine-3-amine.
Substitution Reactions: Various derivatives depending on the nucleophile used.
科学研究应用
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in biological studies to investigate the effects of pyridine derivatives on biological systems. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-chloro-N-(2,6-dimethylphenyl)pyridine-3-carboxamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms.
相似化合物的比较
2-Chloro-N-(2,6-dimethylphenyl)acetamide
2-Chloro-N-(2,6-dimethylphenyl)benzamide
2-Chloro-N-(2,6-dimethylphenyl)pyridine-4-carboxamide
Uniqueness: 2-Chloro-N-(2,6-dimethylphenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the carboxamide group. This structural difference can lead to distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
57021-62-2 |
|---|---|
分子式 |
C14H13ClN2O |
分子量 |
260.72 g/mol |
IUPAC 名称 |
2-chloro-N-(2,6-dimethylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13ClN2O/c1-9-5-3-6-10(2)12(9)17-14(18)11-7-4-8-16-13(11)15/h3-8H,1-2H3,(H,17,18) |
InChI 键 |
CRRRGBYAMGNSGM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(N=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



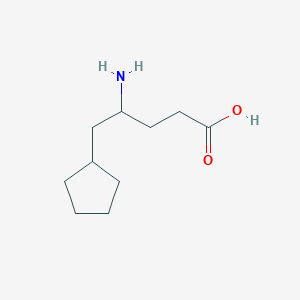
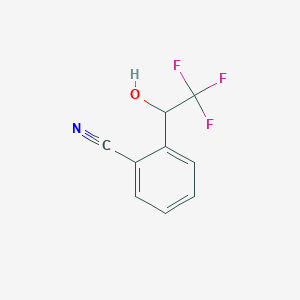
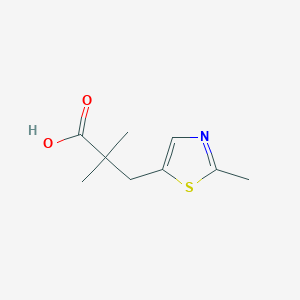
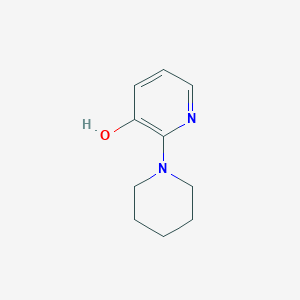


![tert-butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate](/img/structure/B15320413.png)
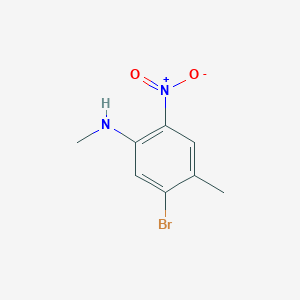
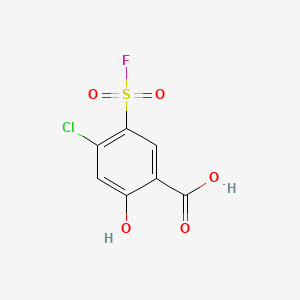
![2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid](/img/structure/B15320432.png)
![1-[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanaminehydrochloride](/img/structure/B15320440.png)
